molecular formula C22H37N3O2 B6059537 1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Cat. No.: B6059537
M. Wt: 375.5 g/mol
InChI Key: JMRBVXFUTRURKB-UHFFFAOYSA-N
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Description

1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is a complex organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a cyclohexylamino group, a phenoxy group, and an ethylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves multiple steps. One common method includes the reaction of 3-(4-ethylpiperazin-1-yl)propan-2-ol with 3-(chloromethyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and potentially exerting antidepressant effects.

Comparison with Similar Compounds

  • 1-phenoxy-3-(piperazin-1-yl)propan-2-ol
  • 1-(cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol

Comparison: 1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to its combination of a cyclohexylamino group and an ethylpiperazinyl group, which may confer distinct pharmacological properties compared to similar compounds. Its structural features allow for specific interactions with neurotransmitter transporters, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

1-[3-[(cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O2/c1-2-24-11-13-25(14-12-24)17-21(26)18-27-22-10-6-7-19(15-22)16-23-20-8-4-3-5-9-20/h6-7,10,15,20-21,23,26H,2-5,8-9,11-14,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRBVXFUTRURKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNC3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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